ethyl 4-({[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
CAS No.: 617696-29-4
Cat. No.: VC16136506
Molecular Formula: C29H31N3O5S2
Molecular Weight: 565.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617696-29-4 |
|---|---|
| Molecular Formula | C29H31N3O5S2 |
| Molecular Weight | 565.7 g/mol |
| IUPAC Name | ethyl 4-[[2-[(3Z)-3-(3-heptyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C29H31N3O5S2/c1-3-5-6-7-10-17-31-27(35)25(39-29(31)38)24-21-11-8-9-12-22(21)32(26(24)34)18-23(33)30-20-15-13-19(14-16-20)28(36)37-4-2/h8-9,11-16H,3-7,10,17-18H2,1-2H3,(H,30,33)/b25-24- |
| Standard InChI Key | SKSKDZIZPSTUBH-IZHYLOQSSA-N |
| Isomeric SMILES | CCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)/SC1=S |
| Canonical SMILES | CCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)SC1=S |
Introduction
Ethyl 4-({[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C29H31N3O5S2 and a molecular weight of 565.7 g/mol . This compound is characterized by its intricate structure, which includes thiazolidinone and indole moieties, suggesting potential applications in pharmaceutical research due to its unique biological activity.
Synthesis and Characterization
The synthesis of ethyl 4-({[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate involves multi-step organic reactions. Starting materials typically include heptyl derivatives, thiazolidinones, and indole-based compounds. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Techniques like chromatography are often used for purification.
Characterization methods include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure of the compound.
Potential Applications and Biological Activity
Ethyl 4-({[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate is considered a synthetic organic compound with potential pharmaceutical applications. Its structural complexity suggests unique biological activity, which may involve interaction with specific biological targets such as enzymes or receptors. This interaction could lead to therapeutic effects by altering metabolic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume